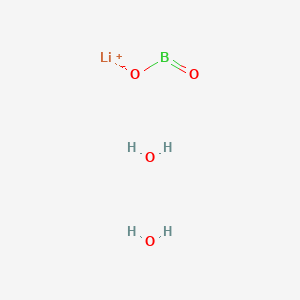
Lithiummetaborat-Dihydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium metaborate dihydrate is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a hydrolysis product of lithium borohydride and has been observed to form under certain experimental conditions . The compound is associated with lithium metaborate (LiBO2), which can exist in several polymorphic forms, such as α-, β-, and γ-LiBO2, and has been studied in both glassy and crystalline states .
Synthesis Analysis
The synthesis of lithium metaborate dihydrate can occur as a result of the hydrolysis of lithium borohydride. This reaction has been investigated to understand the mechanism involved between LiBH4 and water vapor, which leads to the dehydrogenation of the native material. The formation of lithium metaborate dihydrate as a product of this solid-gas reaction has been confirmed through experimental techniques such as X-ray Photoelectron Spectroscopy (XPS), Raman spectroscopy, X-Ray Diffraction (XRD), and thermal analysis (TGA/DTA) .
Molecular Structure Analysis
The molecular structure of lithium metaborate dihydrate and its related compounds has been explored through various spectroscopic methods. Raman and infrared spectroscopies have been used to study the devitrification of glassy lithium metaborate, revealing the presence of local arrangements similar to those found in its polymorphs . Additionally, the structure of lithium metaborate-metaaluminate glasses and crystals has been investigated, showing networks made of AlO4- and BO2O- units, which are relevant to understanding the behavior of lithium metaborate in different states .
Chemical Reactions Analysis
Lithium metaborate dihydrate undergoes thermal dehydration, which has been thoroughly studied to determine the reaction steps and mechanisms. The dehydration process involves the melting of the sample, formation of bubbles on particle surfaces, and mass loss due to cracking or bursting of the bubble surface layer. The study of this process has led to the observation of different poorly crystalline phases of intermediate hydrates and an amorphous phase produced by isothermal annealing. The crystallization of β-LiBO2 and the phase transition to α-LiBO2 have been documented, providing insight into the thermal behavior of lithium metaborate dihydrate .
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium metaborate dihydrate are closely related to its structure and the transformations it undergoes under various conditions. The dehydration of lithium borates has been examined, revealing that the coordination of lithium atoms plays a significant role in the dehydration process. The study of the crystal structure and modifications of Li+ coordination during dehydration has provided valuable information on the stability and transformation of lithium borates . Additionally, the mass-spectrometric study of the vaporization of lithium metaborate has contributed to the understanding of its vapor composition and heats of vaporization, which are important for its characterization as a compound .
Wissenschaftliche Forschungsanwendungen
1. Antioxidativer Abwehrmechanismus und Spurenelement-Homöostase Lithiummetaborat-Dihydrat (LMBDH) wurde auf seine Auswirkungen auf den antioxidativen Abwehrmechanismus und die Spurenelement-Homöostase untersucht . Es wurde festgestellt, dass es schützende Wirkungen gegen CdCl2-induzierten oxidativen Stress hat . In einer Studie mit männlichen Wistar-Albino-Ratten führte die Vorbehandlung mit LMBDH zu einer signifikanten Abnahme des MDA-Spiegels und einer Erhöhung der SOD-Aktivität .
Industrielle Verwendung
LMBDH wird in vielen Industriezweigen verwendet . Detaillierte Informationen über seine spezifischen industriellen Anwendungen sind jedoch begrenzt .
Analytische Techniken
LMBDH ist bekannt für seine Wirksamkeit als Flussmittel für Silikate und gesteinsbildende Minerale . Es spielt aufgrund seiner einzigartigen Eigenschaften eine entscheidende Rolle in verschiedenen analytischen Techniken . Das resultierende Glas nach der Fusion mit LMBDH zeigt mechanische Festigkeit, geringe Hygroskopizität und einfache Löslichkeit in verdünnten Säuren .
Bestimmung mehrerer Elemente in Graphit
LMBDH wurde bei der Optimierung der Lithiummetaborat-Schmelze und der anschließenden Ultraschallextraktion zur Bestimmung mehrerer Elemente in Graphit verwendet . Es wurde festgestellt, dass geschmolzenes LMBDH die Struktur von Graphit zerstören kann, wodurch Graphit-C in einer Sauerstoffumgebung oxidiert und zersetzt wird
Wirkmechanismus
Target of Action
Lithium metaborate dihydrate primarily targets acidic oxides . These include SiO2, Al2O3, SO3, P2O5, TiO2, Sb2O3, V2O5, WO3, and Fe2O3 . The compound’s role is to dissolve these acidic oxides, which is crucial in various industrial applications .
Mode of Action
Lithium metaborate dihydrate interacts with its targets (acidic oxides) by dissolving them . This interaction results in the formation of a solution that can be used for further analysis or processing .
Biochemical Pathways
One study suggests that it may have an impact on the antioxidant defense system and trace element homeostasis . In this study, pretreatment with lithium metaborate dihydrate was found to decrease malondialdehyde (MDA) levels and increase superoxide dismutase (SOD) activity .
Pharmacokinetics
Lithium clearance could be predicted from renal function and body size of patients .
Result of Action
The result of lithium metaborate dihydrate’s action is the dissolution of acidic oxides . In a biological context, it has been observed to decrease MDA levels and increase SOD activity, suggesting a potential protective effect against oxidative stress .
Action Environment
The action of lithium metaborate dihydrate can be influenced by environmental factors such as temperature and pressure . For instance, its solubility in water increases with temperature . Furthermore, it is used in various environments, including laboratories and industries, where it serves as a flux or solvent to dissolve oxide samples for analysis .
Safety and Hazards
Zukünftige Richtungen
Lithium metaborate has been used in the determination of whole-rock chemistry, which has implications for lithogeochemistry and mineral exploration . It has also been used in the study of the effects of pretreatment with lithium metaborate dihydrate on lipid peroxidation and Ca, Fe, Mg, and K levels in serum of Wistar albino male rats exposed to Cd .
Eigenschaften
IUPAC Name |
lithium;oxido(oxo)borane;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.Li.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQFCAELLTPNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(=O)[O-].O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4LiO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635440 |
Source


|
| Record name | lithium;oxido(oxo)borane;dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15293-74-0 |
Source


|
| Record name | lithium;oxido(oxo)borane;dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of studying the solubility of lithium metaborate dihydrate in the presence of lithium chloride?
A2: Understanding the solubility behavior of lithium metaborate dihydrate (LiBO₂·2H₂O) in the presence of lithium chloride (LiCl) is crucial for industrial processes involving the separation and purification of lithium compounds []. The research investigates the solubility equilibrium within the ternary system (LiCl + LiBO₂ + H₂O) at different temperatures. This information helps determine optimal conditions for crystallizing specific lithium compounds from mixed solutions.
Q2: Are there any potential health concerns associated with exposure to lithium metaborate dihydrate?
A3: While not directly addressed in the provided research, one study investigates the effects of lithium metaborate dihydrate pretreatment on cadmium-induced toxicity in rats []. Another study examines the compound's potential for causing cytogenetic and oxidative stress in human blood cells []. These studies suggest potential biological activity and warrant further investigation into the safety profile of lithium metaborate dihydrate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


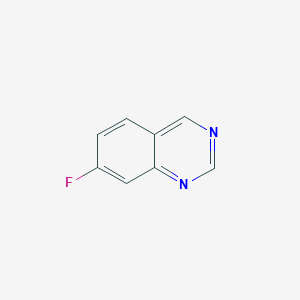

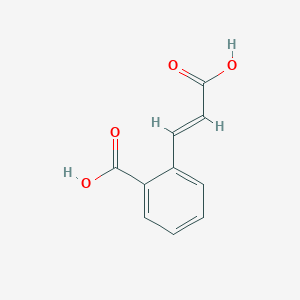
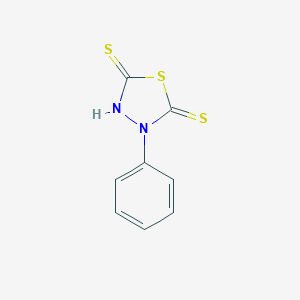
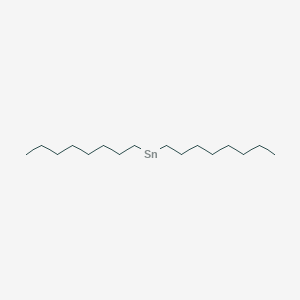
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
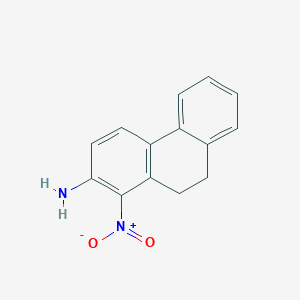

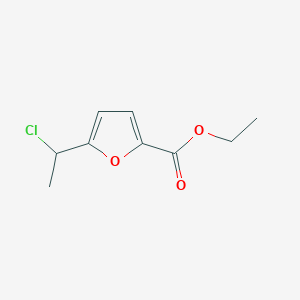
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

